molecular formula C16H23N3O2S B5546357 1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide

1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide

Cat. No. B5546357
M. Wt: 321.4 g/mol
InChI Key: YJSCIKKMSHRUOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide often involves multi-step processes, typically including amidation and substitution reactions. For instance, Paudel et al. (2015) described the synthesis of 4-benzylpiperidine carboxamides, which are structurally related, through amidation and substitution steps, highlighting the impact of carbon linkers on activity (Paudel et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like X-ray crystallography. For instance, Plazzi et al. (1997) performed conformational analysis on thioperamide, a structurally related compound, using molecular mechanics and X-ray crystallography (Plazzi et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of compounds like 1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide can be quite varied. For example, Shiina et al. (2000) explored the synthesis of carboxamides through dehydration condensation, a reaction that is potentially relevant to the chemical behavior of the compound (Shiina et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility and stability, of similar compounds have been investigated in various studies. For example, Smith and Wermuth (2010) looked into the proton-transfer compounds of isonipecotamide, which could provide insights into the physical behavior of 1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide (Smith & Wermuth, 2010).

Chemical Properties Analysis

The chemical properties like reactivity and stability are key aspects of such compounds. Kumar et al. (2013) reported on the synthesis of thiazoles, which could provide comparative data for understanding the chemical properties of the compound (Kumar et al., 2013).

Scientific Research Applications

Alkoxycarbonylpiperidines as N-nucleophiles in Aminocarbonylation

Alkoxycarbonylpiperidines, which share structural similarities with 1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process involves iodoalkenes and iodobenzene, resulting in the formation of carboxamides under mild conditions. The reaction's selectivity can be manipulated by varying the carbon monoxide pressure, offering a versatile method for synthesizing a wide range of carboxamide derivatives (Takács et al., 2014).

Novel Synthetic Approaches to Heterocyclic Derivatives

Research on 3-amino-4-cyano-2-thiophenecarboxamides as synthons for creating thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives demonstrates the utility of similar core structures in synthesizing complex heterocyclic systems. These compounds are valuable in various fields, including materials science and pharmacology, highlighting the potential applications of 1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide in synthesizing novel heterocyclic compounds (El-Meligie et al., 2020).

Thionation-Cyclization to Thiazoles

The chemoselective thionation-cyclization of functionalized enamides, mediated by Lawesson's reagent, forms thiazoles. This method showcases the potential for incorporating sulfur atoms into complex molecules, suggesting pathways for modifying 1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide to introduce or modify thiazole moieties for various applications (Kumar et al., 2013).

Tridentate Ligands in Rhenium and Technetium Complexes

The study on tridentate N-[(N'',N''-dialkylamino)(thiocarbonyl)]-N'-substituted benzamidine ligands in rhenium and technetium complexes provides insights into the use of complex carboxamide structures as ligands in metal complexes. Such applications could be relevant for the development of diagnostic and therapeutic radiopharmaceuticals, suggesting potential research applications for similar compounds (Hung Huy et al., 2008).

Dehydration Condensation for Carboxamide Synthesis

The synthesis of carboxamides via dehydration condensation between carboxylic acids and amines showcases a fundamental reaction that could be applied to modify or synthesize derivatives of 1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide. This method emphasizes the compound's relevance in organic synthesis and the potential for creating a variety of amide-linked structures (Shiina et al., 2000).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and the hazards associated with its use .

properties

IUPAC Name

4-piperidin-1-yl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c17-15(21)16(19-8-2-1-3-9-19)6-10-18(11-7-16)14(20)13-5-4-12-22-13/h4-5,12H,1-3,6-11H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSCIKKMSHRUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidyl-1-(2-thienylcarbonyl)piperidine-4-carboxamide

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